molecular formula C15H14N4O3 B12509016 [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid

Cat. No.: B12509016
M. Wt: 298.30 g/mol
InChI Key: YGNDLHWDCXTQDY-UHFFFAOYSA-N
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Description

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid: is a complex organic compound with a molecular formula of C15H14N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring.

    Formation of the triazine ring: The pyrazole intermediate is then reacted with a nitrile derivative under acidic conditions to form the triazine ring.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid
  • [2-(2,3-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid
  • [2-(2,6-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid

Uniqueness

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid: is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid

InChI

InChI=1S/C15H14N4O3/c1-9-3-4-11(10(2)5-9)12-6-13-15(22)18(7-14(20)21)16-8-19(13)17-12/h3-6,8H,7H2,1-2H3,(H,20,21)

InChI Key

YGNDLHWDCXTQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O)C

Origin of Product

United States

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